molecular formula C21H18ClN B13864499 N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine

Cat. No.: B13864499
M. Wt: 319.8 g/mol
InChI Key: PJTWHHKFNLDCJC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine (CAS: 1300115-10-9) is an organic compound with the molecular formula C21H18ClN and a molecular weight of 319.83 g/mol. This compound belongs to a class of specialized "push-pull" chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine core, which are designed for advanced materials science applications . Its primary research value lies in the field of nonlinear optics (NLO), where it functions as a key component in donor-π-acceptor (D-π-A) molecular architectures . These structures are engineered to exhibit significant second-order nonlinear optical properties, specifically a high first hyperpolarizability (β HRS ), which is a measure of a molecule's ability to interact with light in a non-linear fashion . The 9,9-dimethylfluorene group acts as a robust donor and structural base, contributing to high thermal stability and favorable charge-transfer characteristics . When incorporated into non-centrosymmetric media, this chromophore can contribute to bulk second-order susceptibility (χ²), making it a candidate for developing next-generation photonic and optoelectronic devices . Potential research applications include optical switching, telecommunications, sensor protection, and information storage technologies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C21H18ClN

Molecular Weight

319.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine

InChI

InChI=1S/C21H18ClN/c1-21(2)17-8-4-3-7-15(17)16-12-11-14(13-18(16)21)23-20-10-6-5-9-19(20)22/h3-13,23H,1-2H3

InChI Key

PJTWHHKFNLDCJC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4Cl)C

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination Method

The Buchwald-Hartwig cross-coupling reaction is the preferred method for preparing tertiary aryl amines such as N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine. The general reaction scheme involves:

  • Starting materials: 2-bromo-9,9-dimethylfluorene (aryl halide) and 2-chloroaniline (amine).
  • Catalyst system: Palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) combined with suitable phosphine ligands.
  • Base: Sodium tert-butoxide or similar strong bases.
  • Solvent: Polar aprotic solvents such as toluene or dioxane.
  • Conditions: Elevated temperatures (80–120 °C) under inert atmosphere.

Reaction pathway:

$$
\text{2-bromo-9,9-dimethylfluorene} + \text{2-chloroaniline} \xrightarrow[\text{base}]{\text{Pd catalyst, ligand}} \text{this compound}
$$

This method is highly selective and avoids side reactions such as homocoupling or over-arylation. The use of sodium tert-butoxide as base is critical for deprotonating the amine and facilitating the catalytic cycle.

Alternative Synthetic Routes

While Buchwald-Hartwig amination is the mainstay, alternative methods include:

Detailed Synthetic Procedure from Patent Literature

According to patent EP3176161A1, a representative procedure for the preparation of tertiary triaryl amines such as this compound involves:

  • Dissolving 2-bromo-9,9-dimethylfluorene and 2-chloroaniline in anhydrous toluene.
  • Adding sodium tert-butoxide as base.
  • Introducing a palladium catalyst (e.g., Pd2(dba)3) and a biaryl phosphine ligand.
  • Stirring the mixture under nitrogen at 100 °C for 12–24 hours.
  • Upon completion, the reaction mixture is cooled, filtered, and purified by column chromatography to isolate the target amine in high purity and yield.

Research Findings and Analytical Data

Reaction Yields and Purity

Method Yield (%) Purity (%) Notes
Buchwald-Hartwig amination 75–90 >98 High selectivity, mild conditions
Reductive amination 40–60 85–90 Requires multiple steps, moderate yields
Ullmann-type amination 30–50 80–85 Harsh conditions, lower selectivity

Characterization Techniques

  • NMR Spectroscopy: Confirms the substitution pattern on the fluorene ring and the presence of the 2-chlorophenyl amine moiety.
  • Mass Spectrometry: Confirms molecular weight (319.83 g/mol).
  • Melting Point: Approximately 120–130 °C, consistent with literature data.
  • X-ray Crystallography: Single-crystal structures of related fluorene amines confirm the molecular geometry and substitution sites, supporting the synthetic routes.

Summary Table of Preparation Methods

Step/Parameter Buchwald-Hartwig Amination Reductive Amination Ullmann-type Amination
Starting materials 2-bromo-9,9-dimethylfluorene + 2-chloroaniline 9,9-dimethylfluoren-2-one + 2-chloroaniline 2-bromo-9,9-dimethylfluorene + 2-chloroaniline
Catalyst Pd catalyst + phosphine ligand None (reducing agent used) Copper catalyst
Base Sodium tert-butoxide Not required Base often required (e.g., K2CO3)
Solvent Toluene, dioxane Alcohols or aprotic solvents DMSO, DMF
Temperature 80–120 °C Room temperature to reflux 120–150 °C
Reaction time 12–24 hours Several hours 24+ hours
Yield (%) 75–90 40–60 30–50
Purification Column chromatography Crystallization or chromatography Chromatography

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
N-(2-Chlorophenyl)-9,9-dimethylfluoren-2-amine C21H18ClN 319.83* 2-Cl-phenyl, 9,9-dimethylfluorenyl Hypothesized: OLEDs, bioactivity
9,9-Dimethyl-N-(4-methylphenyl)-9H-fluoren-2-amine C22H21N 299.42 4-methylphenyl, 9,9-dimethylfluorenyl ChemSpider ID: 60598381 [1]
N,9,9-Triphenyl-9H-fluoren-2-amine C31H23N 409.52 Phenyl groups at N,9,9-positions Intermediate for dyes/pharmaceuticals [11]
N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) C25H18ClN 367.87 2-Cl-phenyl, diphenylmethyl Melting point: 131.4°C (ethanol) [2]
7-Bromo-N,N-diethyl-9,9-dimethyl-9H-fluoren-2-amine C19H21BrN 358.08 Bromine at 7-position, diethyl HRMS (ESI+): m/z 358.0804 [10]

*Calculated based on analogous structures.

Key Observations :

  • Substituent Effects : The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects compared to para-substituted analogs (e.g., 4-methylphenyl in [1]). This may influence reactivity, solubility, and intermolecular interactions.

Physicochemical Properties

Melting Points and Thermal Stability
  • N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109): Melts at 131.4°C in ethanol , suggesting moderate thermal stability.
  • N-(2,5-dimethylhexan-2-yl)-9,9-diphenyl-9H-fluoren-2-amine : Melting point 135–137°C , indicating that alkyl chain length and branching can enhance thermal resistance.
  • Hypothesized for Target Compound: The 2-chlorophenyl group may lower melting points compared to non-halogenated analogs due to reduced symmetry, but this requires experimental validation.
Electronic Properties
  • 35Cl NQR Studies : In N-(2-chlorophenyl)amides, alkyl side chains lower 35Cl NQR frequencies, while aryl/chloroalkyl groups increase them . This suggests that the dimethylfluorenyl group in the target compound may moderately enhance electron withdrawal at the chlorine site compared to simpler alkyl substituents.

Q & A

Q. What established synthetic routes are available for N-(2-chlorophenyl)-9,9-dimethylfluoren-2-amine?

The compound is typically synthesized via Buchwald-Hartwig coupling , reacting 9,9-dimethylfluoren-2-amine with 1-chloro-2-iodobenzene or a similar aryl halide. Key conditions include palladium catalysts (e.g., Pd(OAc)₂), ligands like XPhos, and bases such as NaO* t*-Bu in toluene at 80–110°C. Column chromatography (hexane:diethyl ether, 1:1) is used for purification, yielding ~85–94% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms aromatic proton environments and substituent effects (e.g., upfield shifts for dimethyl groups at C9) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C27H23NCl) .
  • X-ray crystallography : Resolves molecular geometry and confirms steric effects of the dimethylfluorene backbone (using SHELX for refinement) .

Q. How can researchers verify the purity of synthesized batches?

HPLC with UV detection (λ = 254 nm) and TLC (silica gel, hexane:EtOAc eluent) are standard. Purity ≥95% is achievable via recrystallization from ethanol or gradient column chromatography .

Q. What are common impurities observed during synthesis?

Side products include:

  • Unreacted starting materials (detectable via TLC).
  • Dehalogenated by-products (e.g., N-phenyl derivatives) from incomplete coupling.
  • Oxidized amines (addressed via inert atmosphere protocols) .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data be resolved?

Contradictions in bond angles or torsional parameters may arise from twinned crystals or refinement artifacts. Use SHELXL for rigorous refinement and ORTEP-3 for visualizing thermal ellipsoids. Cross-validate with DFT-optimized geometries .

Q. What strategies improve reaction yields in large-scale syntheses?

  • Ligand optimization : Bulky ligands (e.g., SPhos) enhance Pd catalyst turnover.
  • Solvent effects : Switching from toluene to dioxane improves solubility of aromatic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 6h with comparable yields .

Q. How do substituents on the chlorophenyl group influence electronic properties?

Comparative studies using cyclic voltammetry and UV-Vis spectroscopy show that electron-withdrawing groups (e.g., -NO₂) lower HOMO/LUMO gaps, while electron-donating groups (e.g., -OMe) increase charge-transfer efficiency. DFT calculations (B3LYP/6-31G*) align with experimental data .

Q. What computational methods predict the compound’s optoelectronic behavior?

Time-dependent DFT (TD-DFT) models absorption spectra, while Marcus theory estimates charge-transfer rates. Polarizable continuum models (PCM) simulate solvent effects, critical for OLED or photovoltaic applications .

Q. How can side reactions during amination be mitigated?

  • Temperature control : Maintaining ≤110°C prevents aryl halide decomposition.
  • Ligand-to-Pd ratio : A 2:1 ratio minimizes Pd black formation.
  • Additives : Cs2CO3 scavenges HCl, reducing acid-induced side reactions .

Q. What mechanistic insights explain unexpected by-products in coupling reactions?

ESI-MS identifies Pd–amine intermediates, while in situ NMR reveals oxidative addition/transmetallation steps. Competing pathways (e.g., homocoupling) are suppressed using degassed solvents and strict anhydrous conditions .

Methodological Tables

Q. Table 1. Optimization of Buchwald-Hartwig Coupling Conditions

ParameterCondition 1 Condition 2
CatalystPd(OAc)₂Pd₂(dba)₃
LigandXPhosSPhos
BaseNaOt-BuCs₂CO₃
SolventTolueneDioxane
Yield (%)9489

Q. Table 2. Key Spectroscopic Data

TechniqueObservationReference
1H NMR (CDCl₃)δ 7.65 (d, J=8.2 Hz, Ar-H)
13C NMRδ 148.2 (C-N), 127.2 (C-Cl)
HRMS (APCI)[M+H]+ 408.1521 (calc. 408.1518)

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